molecular formula C17H13F3N2O3S2 B2606797 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034397-69-6

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2606797
CAS RN: 2034397-69-6
M. Wt: 414.42
InChI Key: GLIXTFOZVZGCQQ-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Transfer Hydrogenation Catalysts : Ruff et al. (2016) synthesized derivatives and complexes bearing pyridinesulfonamide ligands. These catalysts showed high activity in transfer hydrogenation of ketones, diones, and β-ketoesters under mild conditions, indicating their utility in organic synthesis and potential industrial applications (Ruff et al., 2016).

Molecular and Structural Studies

Molecular Structures of Sulfonamide Derivatives : Jacobs et al. (2013) reported on the molecular and supramolecular structures of various sulfonamide derivatives, showing the impact of different substituents on molecular conformations and interactions. This research provides insights into the design of sulfonamide-based ligands for metal coordination and other chemical applications (Jacobs et al., 2013).

Oxidative Cross-Coupling Reactions : Miura et al. (1998) investigated the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes, resulting in the formation of phenanthridine derivatives. This study highlights the potential of sulfonamide derivatives in facilitating novel synthetic pathways for organic compounds (Miura et al., 1998).

Biochemical and Biomedical Applications

High-Affinity Inhibitors of Kynurenine 3-Hydroxylase : Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, demonstrating high-affinity inhibition. These compounds could be significant in studying the kynurenine pathway's role in neurological disorders (Röver et al., 1997).

Selective Discrimination of Thiophenols : Wang et al. (2012) developed a reaction-based fluorescent probe using benzenesulfonamide derivatives for the selective detection of thiophenols over aliphatic thiols. This work is critical for developing sensitive and selective sensors for environmental and biological monitoring (Wang et al., 2012).

properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S2/c18-17(19,20)25-14-1-3-15(4-2-14)27(23,24)22-10-12-5-7-21-16(9-12)13-6-8-26-11-13/h1-9,11,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIXTFOZVZGCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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